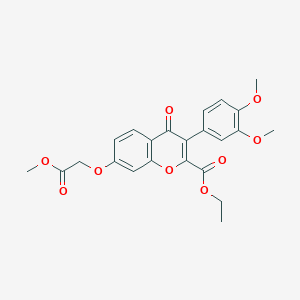

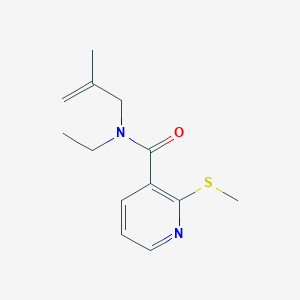

![molecular formula C11H9N B2436206 1,2-Dihydrobenzo[cd]indole CAS No. 45990-12-3](/img/structure/B2436206.png)

1,2-Dihydrobenzo[cd]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2-Dihydrobenzo[cd]indole” is a chemical compound with the molecular formula C11H9N . It is also known by other names such as “2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene” and "Benz[cd]indole, 1,2-dihydro-" .

Synthesis Analysis

The synthesis of indole derivatives, including “1,2-Dihydrobenzo[cd]indole”, has been a subject of interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .

Physical And Chemical Properties Analysis

“1,2-Dihydrobenzo[cd]indole” has a density of 1.2±0.1 g/cm³, a boiling point of 343.6±22.0 °C at 760 mmHg, and a flash point of 180.8±17.8 °C . It has a molar refractivity of 50.4±0.3 cm³, and its surface tension is 51.1±3.0 dyne/cm .

科学的研究の応用

- Application : Researchers have explored 1,2-dihydrobenzo[cd]indole derivatives as TNF-α inhibitors. Specifically, the compound 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) exhibited promising activity, with an IC50 of 14 μM in cell assays. Further optimization of S10 could lead to potent TNF-α inhibitors .

- Application : Researchers have synthesized indole derivatives , including those containing the 1,2-dihydrobenzo[cd]indole scaffold. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). The results indicate potential efficacy against these pathogens .

- Application : The study of 1,2-dihydrobenzo[cd]indole analogs provides insights into designing small molecule inhibitors that directly target TNF-α and other PPIs. These compounds can serve as valuable tools for drug discovery .

- Application : Researchers have explored the structural plasticity and druggability of 1,2-dihydrobenzo[cd]indole derivatives, including their binding modes and interactions with target proteins .

- Application : The synthesis of optically active cyclohexanone derivatives involving 1,2-dihydrobenzo[cd]indole moieties has been investigated. These compounds exhibit interesting biological potential .

TNF-α Inhibition

Antitubercular Activity

Protein–Protein Interaction Inhibitors

Structural Plasticity and Druggability

Fischer Indole Synthesis

作用機序

Target of Action

The primary target of 1,2-dihydrobenzo[cd]indole is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and plays a pivotal role in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Mode of Action

1,2-Dihydrobenzo[cd]indole interacts with TNF-α, inhibiting its activity . The compound binds to TNF-α, preventing it from exerting its inflammatory effects . This interaction results in the suppression of the symptoms of disorders associated with TNF-α dysregulation .

Biochemical Pathways

The action of 1,2-dihydrobenzo[cd]indole affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, the compound disrupts this pathway, reducing inflammation and the associated pathological effects .

Result of Action

The result of 1,2-dihydrobenzo[cd]indole’s action is the reduction of inflammation and suppression of symptoms of disorders associated with TNF-α dysregulation . It has been shown to be effective in cell assays, with one analog showing an IC50 value of 3 μM, which was 14-fold stronger than a previously reported TNF-α inhibitor .

Action Environment

The action, efficacy, and stability of 1,2-dihydrobenzo[cd]indole can be influenced by various environmental factors. For instance, the amount of exogenous tryptophan can affect the production level of indole . .

将来の方向性

The future directions in the research of indole derivatives, including “1,2-Dihydrobenzo[cd]indole”, involve the development of new reactivity patterns, new methods for indole transformations, the synthesis of indoles with additional fused rings, and new synthetic routes to the indole framework . There is also interest in exploring the potential biological activities of indole derivatives .

特性

IUPAC Name |

1,2-dihydrobenzo[cd]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-6,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJHUOIVZVHBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45990-12-3 |

Source

|

| Record name | 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold interact with its targets, and what are the downstream effects?

A1: Research suggests that 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives exhibit inhibitory activity against various biological targets. For instance, these compounds have demonstrated promising activity as inhibitors of mPTPB, an essential virulence factor in Mycobacterium tuberculosis []. Mechanistically, these inhibitors block mPTPB-mediated ERK1/2 inactivation, thereby hindering the growth of M. tuberculosis within macrophages [].

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of 1,2-dihydrobenzo[cd]indoles? How do structural modifications impact activity, potency, and selectivity?

A2: Modifications to the 1,2-dihydrobenzo[cd]indole core structure significantly influence its biological activity. For instance, introducing a sulfonamide group at the 6-position of the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold resulted in enhanced inhibitory activity against TNF-α []. Specifically, compound 4e, bearing a specific substitution pattern on the phenyl ring of the sulfonamide group, exhibited an IC50 of 3 μM, a 14-fold improvement compared to the parent compound []. This highlights the importance of the sulfonamide moiety and the specific substituents for potent TNF-α inhibition.

Q3: Beyond biological activity, have there been studies on the stability and formulation of 1,2-dihydrobenzo[cd]indoles?

A3: While the provided literature focuses on the synthesis and biological evaluation of 1,2-dihydrobenzo[cd]indoles, information on their stability and formulation is limited. This area warrants further investigation. Understanding the stability of these compounds under various conditions (pH, temperature, light) and exploring suitable formulation strategies (e.g., salt formation, co-crystallization) are crucial steps towards developing them into viable drug candidates.

Q4: What synthetic routes are commonly employed for the preparation of 1,2-dihydrobenzo[cd]indoles?

A4: Several synthetic strategies have been developed for the preparation of 1,2-dihydrobenzo[cd]indoles. One notable approach utilizes the transition metal-catalyzed cyclization of 8-alkynylnaphthalen-1-amines [, , ]. For example, a palladium and iodine-cocatalyzed 5-exo-dig aza-thiocyclization provides access to (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers []. Alternatively, a silver-catalyzed approach enables the stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles []. These methods showcase the versatility of transition metal catalysis in constructing diverse 1,2-dihydrobenzo[cd]indole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide](/img/structure/B2436123.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)

![N'-[(3,4-Dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride](/img/structure/B2436136.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)

![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)